N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide
Description
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide is a nitrobenzamide derivative characterized by a chlorinated phenyl ring substituted with a cyano(phenyl)methyl group at the 4-position and a 2-nitrobenzamide moiety at the 3-position. This compound belongs to a class of aromatic amides, often explored for pesticidal or herbicidal applications due to the electron-withdrawing nitro group and the lipophilic aromatic substituents . Structural analogs of this compound, such as SY270708 and SY270709 (), highlight variations in nitro group positioning (2-nitro vs. 3-nitro) and additional substituents (e.g., methyl or chloro groups), which influence physicochemical properties and bioactivity.
Properties
Molecular Formula |
C21H14ClN3O3 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O3/c22-19-12-15(24-21(26)17-8-4-5-9-20(17)25(27)28)10-11-16(19)18(13-23)14-6-2-1-3-7-14/h1-12,18H,(H,24,26) |
InChI Key |
IBEOQSPZKXTOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanobenzyl chloride with 2-nitrobenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, water.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Nitro Position: The target compound’s 2-nitro group distinguishes it from analogs like SY270708 (3-nitro) and ’s 4-nitro derivative.
- Substituent Complexity : SY270708 and SY270709 feature dual chloro and methyl groups, enhancing lipophilicity (logP) compared to the target compound .
- Heterocyclic Modifications : ’s benzothiazolyl group introduces a planar heterocycle, likely improving UV stability and π-π stacking interactions .
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
Key Observations :
- Lipophilicity : The target compound’s XLogP (4.4) is lower than SY270708’s estimated ~5.1 due to the absence of additional chloro or methyl groups, suggesting reduced membrane permeability compared to its analogs .
- Polar Surface Area : Fomesafen’s higher polar surface area (138 Ų) correlates with its sulfonyl and trifluoromethyl groups, enhancing solubility and herbicidal activity via improved water interaction .
Table 3: Functional Group Impact on Bioactivity
Key Observations :
- Nitro Group Role : The 2-nitro group in the target compound may act as an electron sink, similar to fomesafen’s nitro group, which disrupts plant enzyme systems .
- Cyano Group: Analogous to fluvalinate’s cyano group (), the cyano(phenyl)methyl substituent in the target compound may enhance binding to insect GABA receptors .
- Chloro Substituents: The 3-chloro group likely contributes to halogen bonding, improving target affinity compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
